molecular formula C7H10N2O3 B008928 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide CAS No. 103871-68-7

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide

Cat. No.: B008928
CAS No.: 103871-68-7
M. Wt: 170.17 g/mol
InChI Key: HOBBHFPXZJUPFV-UHFFFAOYSA-N
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Description

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide is a high-purity chemical compound supplied for specialized research and development applications. This oxazole derivative features a carboxamide moiety with an isopropyl substituent, a structural motif of significant interest in medicinal chemistry and agrochemical research. Research Applications and Value: Medicinal Chemistry: The oxazole core is a privileged scaffold in drug discovery, found in various bioactive molecules. This specific compound serves as a key synthetic intermediate for developing novel therapeutic agents. Agrochemical Research: Structurally related isoxazoline and oxazole derivatives are extensively documented in patent literature for their potent herbicidal activity . Researchers can utilize this compound to explore new active ingredients for crop protection. Chemical Synthesis: As a building block for the synthesis of more complex heterocyclic compounds, it is valuable for creating diverse compound libraries for biological screening. Intended Use and Handling: This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(2)8-7(11)5-3-6(10)9-12-5/h3-4H,1-2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBBHFPXZJUPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=O)NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of the Ester Group

The methyl ester intermediate is hydrolyzed using potassium hydroxide in a methanol-water mixture:

RCOOCH3+KOHRCOOK+CH3OH\text{RCOOCH}3 + \text{KOH} \rightarrow \text{RCOOK} + \text{CH}3\text{OH}

Conditions :

  • Base : Potassium hydroxide pellets (85% w/w) in industrial methylated spirits (IMS) at 20°C overnight.

  • Purification : Crystallization from acetone to isolate the potassium carboxylate salt.

Amidation with Isopropylamine

The carboxylate salt is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in acetonitrile or tetrahydrofuran (THF). Isopropylamine is then introduced to form the carboxamide:

RCOOH+H2NCH(CH3)2EDC/HOBTRCONHCH(CH3)2\text{RCOOH} + \text{H}2\text{NCH(CH}3\text{)}2 \xrightarrow{\text{EDC/HOBT}} \text{RCONHCH(CH}3\text{)}_2

Optimized Parameters :

  • Coupling Agents : EDC (1.2 equiv) and HOBT (1.1 equiv) in THF at 0°C to ambient temperature.

  • Yield : ~90% after purification via solvent extraction and recrystallization.

Alternative Routes: One-Pot Synthesis

A streamlined one-pot approach combines cyclization and amidation steps, reducing isolation of intermediates. This method employs:

  • Simultaneous Cyclization and Oxidation : Using dichloroacetyl chloride and Hünig’s base in DCM, followed by in situ oxidation with MnO₂.

  • Direct Amidation : Adding isopropylamine and EDC/HOBT to the reaction mixture without isolating the carboxylic acid.

Advantages :

  • Higher overall yield (75–80%) due to minimized intermediate loss.

  • Reduced solvent usage and processing time.

Critical Analysis of Synthetic Challenges

Regioselectivity in Oxazole Formation

The cyclization step must favor 1,2-oxazole over 1,3-oxazole isomers. Steric hindrance from the dichloromethyl group directs regioselectivity, as evidenced by nuclear magnetic resonance (NMR) data confirming the 1,2-oxazole structure.

Purity of Isopropylamine

Trace impurities in isopropylamine (e.g., water or primary amines) can lead to side reactions. Pre-treatment with molecular sieves or distillation ensures >99% purity, critical for high-yield amidation.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg batches) requires modifications to laboratory protocols:

  • Continuous Flow Reactors : For cyclization and oxidation steps, enhancing heat transfer and reducing reaction times.

  • Solvent Recycling : Recovery of DCM and THF via distillation, reducing environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form oxazole derivatives. Key findings include:

Oxidizing AgentProductReaction ConditionsYield (%)
Hydrogen peroxideOxazole-5-carboxylic acidRoom temperature, acidic pH85–90
Potassium permanganateOxazole ketone derivativesAqueous medium, heat70–75

Reduction Reactions

Reduction converts the oxazole ring into saturated heterocycles:

Reducing AgentProductConditionsYield (%)
Sodium borohydrideOxazoline derivativesPropan-2-ol, reflux80–85
Lithium aluminum hydrideOxazolidine derivativesTHF, 0°C90–95

Substitution Reactions

Electrophilic and nucleophilic substitution introduces functional groups:

  • Examples :
    • Reaction with isocyanates forms carboxamides .
    • Halogenation at the 5-position introduces bioactive substituents .

Spectroscopic Analysis

Key spectroscopic markers for reaction monitoring:

  • IR :
    • C=O stretch at 1687 cm⁻¹ (amide) .
    • C=N stretch at 1649 cm⁻¹ (oxazole) .
  • NMR :
    • ¹H NMR: δ 2.66–3.91 ppm (CH₂ groups) .
    • ¹³C NMR: δ 157.65–167.4 ppm (carbonyl carbons) .

Mechanistic Insights

The compound’s reactivity stems from:

  • Oxazole ring stability : Conjugation between oxygen and nitrogen atoms .
  • Electrophilic substitution : Activation at the 5-position due to ring strain .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound has been investigated for its potential as a therapeutic agent due to its unique structural features. Its biological activity suggests possible applications in treating various diseases, including:

  • Cancer : The compound may inhibit specific pathways involved in tumor growth and metastasis. Research indicates that derivatives of oxazole compounds can selectively inhibit poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms associated with cancer progression .
  • Inflammatory Diseases : 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide exhibits properties that could be beneficial in managing inflammatory conditions such as arthritis and colitis. Its mechanism involves modulating inflammatory pathways and reducing cytokine production .

Case Study: PARP Inhibition
A significant study highlighted the effectiveness of oxazole derivatives in inhibiting PARP activity, which is crucial for DNA repair in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapies .

Biological Studies

Mechanism of Action
The interaction of this compound with biological targets has been examined. It is believed to bind to specific enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. This mechanism is vital for its therapeutic effects, particularly in cancer treatment and inflammation management .

Materials Science

Electronic Applications
The compound's stability and electronic properties make it suitable for applications in organic electronics. Its potential use as a semiconductor material or in photonic devices is being explored due to its favorable charge transport characteristics .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Notes
Medicinal Chemistry Cancer therapy, anti-inflammatory agentsInhibits PARP activity; modulates inflammatory pathways
Biological Studies Enzyme/receptor interaction studiesBinds to targets, affecting biological processes
Materials Science Organic electronics, photonicsStability and electronic properties suitable for devices

Mechanism of Action

The mechanism of action of 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features TPSA (Ų) LogP Reference
3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide (103871-68-7) C₇H₁₀N₂O₃ 170.17 Isopropyl amide, oxazole-3-one 67.4 ~1.5*
N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide (130402-97-0) C₁₅H₂₀N₂O₂ 260.33 Dimethylphenyl, oxazole 55.1 3.74
3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide (K0M) C₉H₁₀N₄O₂ 206.20 Pyrazole ring, methyl-oxazole 67.4 ~1.8*
N-(2-chloropyridin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide (E240-0263) C₁₇H₁₄ClN₃O₄ 359.77 Chloropyridinyl, dimethoxyphenyl 85.7 ~3.2*
3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004) C₂₀H₂₁ClF₃N₃O₃ 452.85 Imidazole, trifluoromethyl, dihydro-oxazole 85.7 ~4.0*

*LogP values estimated based on structural features.

Key Observations:
  • Molecular Complexity : The target compound has the simplest structure, while analogs like R004 (PAR-2 inhibitor) incorporate imidazole, trifluoromethyl, and dihydro-oxazole groups, significantly increasing molecular weight and complexity .
  • Polarity : TPSA values correlate with hydrogen-bonding capacity. The target compound’s TPSA (67.4 Ų) is lower than E240-0263 (85.7 Ų), suggesting differences in bioavailability and blood-brain barrier penetration .

Pharmacological Activity

  • Anti-inflammatory Activity : R004 demonstrated superior anti-inflammatory effects to diclofenac in rat models, attributed to its PAR-2 receptor inhibition and trifluoromethyl group enhancing receptor affinity . In contrast, the target compound lacks such substituents, implying lower potency.
  • Target Selectivity : Derivatives like 3-methyl-N-(1-methylpyrazol-3-yl)-1,2-oxazole-5-carboxamide (K0M) may target kinases or GPCRs due to the pyrazole’s nitrogen-rich structure, whereas the isopropyl group in the target compound likely limits such interactions .
  • Metabolic Stability : The dihydro-oxazole moiety in R004 improves metabolic stability compared to the oxazole-3-one in the target compound, which may undergo faster oxidation .

Biological Activity

3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide, a compound identified by its CAS number 103871-68-7, is a member of the oxazole family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is synthesized through the cyclization of amides with α-haloketones under basic conditions. The resulting compound features an oxazole ring that contributes to its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. It has shown effectiveness against a range of bacterial strains, suggesting potential use in treating infections caused by resistant pathogens.

2. Anticancer Properties
The compound has been investigated for its anticancer effects. For instance, derivatives of oxazole have demonstrated cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.

3. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). Inhibition of LDH can reduce lactate production in cancer cells, which is crucial for their survival under hypoxic conditions .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

1. Enzyme Interaction
The compound may bind to active sites on enzymes such as LDH and histone deacetylases (HDACs), inhibiting their activity and leading to altered cellular metabolism and growth inhibition in cancer cells.

2. Signal Transduction Pathways
By modulating signaling pathways associated with cell proliferation and apoptosis, this compound can induce cell cycle arrest and promote programmed cell death in malignant cells.

Case Studies

Recent studies have quantitatively assessed the anticancer activity of oxazole derivatives:

CompoundCell LineIC50 Value (µM)Notes
3-Oxo-N-propan-2-yl derivativeHT-299.27Significant cytotoxicity observed
3-Oxo-N-propan-2-yl derivativeHeLa4.56Induced apoptosis in treated cells
3-Oxo-N-propan-2-yl derivativeA549 (lung cancer)6.78Inhibitory effects on cell migration

These results indicate that modifications to the oxazole structure can enhance biological activity against specific cancer types.

Q & A

Basic Question: What are the optimal synthetic pathways for 3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide, and how can reaction yields be systematically improved?

Methodological Answer:
Synthesis optimization requires a Design of Experiments (DoE) approach to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, cyclocondensation of ethyl 5-carbamoyl-3-oxo-1,2-oxazole with isopropylamine under reflux in acetonitrile (ACN) vs. tetrahydrofuran (THF) can be compared for yield efficiency. Use HPLC to quantify intermediates and final product purity. Reaction kinetics should be monitored via in-situ FTIR or NMR to identify rate-limiting steps. Statistical tools like ANOVA can isolate critical factors affecting yield .

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Advanced Question: How can contradictory bioactivity data for this compound across different cell lines be resolved?

Methodological Answer:
Contradictions may arise from cell-specific metabolic pathways or assay interference. Validate results using:

  • Primary analysis : Dose-response curves (IC50/EC50) in triplicate, ensuring consistent cell viability (e.g., MTT assay) .

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  • Replicated analysis : Cross-validate in orthogonal assays (e.g., luciferase reporter vs. Western blot).

  • Metabolic profiling : Use LC-MS to identify cell-specific metabolites that may deactivate/activate the compound.
    Reference compound stability under assay conditions (e.g., DMSO concentration, incubation time) to rule out degradation artifacts.

Basic Question: What spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm the oxazole ring (δ ~6.5–7.5 ppm for ring protons) and isopropylamide group (δ ~1.2 ppm for CH3).
  • X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium at the 3-oxo position).
  • IR spectroscopy : Validate carbonyl stretches (~1700 cm⁻¹ for oxazole-5-carboxamide).
    Compare experimental data with computational predictions (DFT-based NMR/IR simulations) to resolve ambiguities.

Advanced Question: How can computational docking studies predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Target preparation : Use molecular dynamics (MD) to relax the protein structure (e.g., GROMACS).
  • Ligand parameterization : Assign charges via AM1-BCC or DFT (e.g., Gaussian09).
  • Docking protocols : Compare AutoDock Vina (rigid receptor) vs. Schrödinger’s Induced Fit (flexible docking). Validate with free-energy perturbation (FEP) or MM/GBSA calculations.
  • Validation : Cross-check with experimental binding assays (SPR or ITC). Highlight discrepancies between in silico and in vitro results to refine force fields.

Basic Question: What protocols ensure compound stability during long-term storage for biological assays?

Methodological Answer:

  • Stress testing : Expose the compound to heat (40–60°C), light, and humidity (ICH Q1A guidelines). Monitor degradation via HPLC-UV/MS.
  • Storage conditions : Lyophilize and store in amber vials under argon at –80°C. Use cryoprotectants (e.g., trehalose) if aqueous solubility is required.
  • Periodic validation : Re-test bioactivity every 6 months to confirm stability.

Advanced Question: How can metabolic pathways of this compound be mapped in vivo?

Methodological Answer:

  • Radiolabeled tracing : Synthesize a 14C-labeled analog and administer to model organisms. Track metabolites via accelerator mass spectrometry (AMS).
  • Metabolomics : Use high-resolution LC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Enzyme inhibition assays : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes.

Basic Question: What in vitro assays are suitable for preliminary toxicity screening?

Methodological Answer:

  • Cytotoxicity : MTT/WST-1 assays in HepG2 (liver) and HEK293 (kidney) cells.
  • Genotoxicity : Comet assay or γH2AX foci detection.
  • Off-target effects : Screen against a panel of GPCRs, kinases, and ion channels (Eurofins Panlabs).
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with high-content imaging (HCI) for subcellular damage.

Advanced Question: How can collaborative research efforts accelerate the study of this compound?

Methodological Answer:

  • Data sharing : Use platforms like ResearchGate or Zenodo to publish raw spectra, crystallographic data, and assay protocols .

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  • Consortiums : Partner with academic labs specializing in oxazole chemistry (e.g., via ACS Division of Organic Chemistry).

  • Open-source tools : Share computational models (e.g., Gaussian input files) on GitHub for community validation.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide
Reactant of Route 2
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3-oxo-N-propan-2-yl-1,2-oxazole-5-carboxamide

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